molecular formula C20H16N4O B11534119 6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11534119
M. Wt: 328.4 g/mol
InChI Key: YHJXDXFMHZFIIC-UHFFFAOYSA-N
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Description

6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a high-purity chemical compound offered for research and development purposes. This compound belongs to the pyrano[2,3-c]pyrazole family, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . This structural class has demonstrated significant anticancer and antiproliferative activity against a range of human tumor cell lines in scientific studies, including prostate adenocarcinoma (PC-3), ovarian cancer (SKOV-3), cervical cancer (HeLa), and lung carcinoma (A549) cells . Related derivatives have also been synthesized and evaluated as potent anti-inflammatory agents , showing efficacy in vitro comparisons with standard drugs like celecoxib . Furthermore, the pyrano[2,3-c]pyrazole core is associated with a range of other biological activities, including antimicrobial, antifungal, antioxidant, and antimalarial properties, making it a versatile template for exploratory research in drug discovery . The synthesis of such compounds is typically achieved via efficient, one-pot multicomponent reactions, which are valued in green chemistry for their atom economy and straightforward protocols . Please Note: This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

6-amino-4-(4-methylphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H16N4O/c1-12-7-9-13(10-8-12)16-15(11-21)19(22)25-20-17(16)18(23-24-20)14-5-3-2-4-6-14/h2-10,16H,22H2,1H3,(H,23,24)

InChI Key

YHJXDXFMHZFIIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N

Origin of Product

United States

Preparation Methods

Four-Component Reaction (4-CR) in Organic Solvents

The traditional approach involves a one-pot condensation of hydrazine hydrate, ethyl acetoacetate, 4-methylbenzaldehyde, and malononitrile in refluxing ethanol or acetonitrile. Catalysts such as piperidine or triethylamine accelerate the Michael addition-cyclization sequence, forming the pyranopyrazole core.

Typical Conditions:

  • Catalyst: Piperidine (10 mol%)

  • Solvent: Ethanol (reflux, 80°C)

  • Time: 4–6 hours

  • Yield: 70–75%

Limitations:

  • Prolonged reaction times.

  • Moderate yields due to competing side reactions.

Green Chemistry Approaches

Aqueous-Mediated Synthesis with SiO₂-TiCl₄

A breakthrough in sustainability was achieved using SiO₂-TiCl₄ as a recyclable solid acid catalyst in water. This method eliminates organic solvents and reduces energy consumption.

Optimized Protocol:

  • Reactants: Hydrazine hydrate (1.2 equiv), ethyl acetoacetate (1 equiv), 4-methylbenzaldehyde (1 equiv), malononitrile (1 equiv).

  • Catalyst: SiO₂-TiCl₄ (15 mg/mmol substrate).

  • Conditions: H₂O, 60°C, 45 minutes.

  • Yield: 88–92%.

Advantages:

  • Catalyst reused five times without significant activity loss.

  • No column chromatography required; product precipitates upon cooling.

Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction kinetics by promoting cavitation, enabling catalyst-free synthesis in water.

Key Data:

ParameterConventional HeatingUltrasound
Time4 hours20 minutes
Yield75%92%
Energy Consumption150 W50 W

Procedure:

  • Mix reactants in H₂O.

  • Irradiate at 40 kHz, 50°C.

  • Filter and recrystallize from ethanol.

Advanced Catalytic Systems

Visible-Light-Promoted Radical Cyclization

A photoredox strategy using AC-SO₃H and [cholineCl][urea] as dual catalysts under visible light achieves near-quantitative yields.

Mechanistic Insights:

  • Radical Initiation: Visible light excites AC-SO₃H, generating malononitrile-derived radicals.

  • Cyclization: Radicals undergo Michael addition to the enamine intermediate, followed by oxidative aromatization.

Conditions:

  • Light Source: 450 nm LED.

  • Catalyst: AC-SO₃H (10 mg/mmol), [cholineCl][urea] (1:2 molar ratio).

  • Solvent: Solvent-free.

  • Yield: 94% in 28 hours.

Magnetic Nanocatalysts (Fe₃O₄@SiO₂@PTS-DABA)

Core-shell nanoparticles enable rapid separation and reuse. The acidic -SO₃H groups on the silica surface catalyze the reaction efficiently.

Performance Metrics:

  • Yield: 89–93%.

  • Reusability: 10 cycles with <5% activity drop.

  • Reaction Time: 30 minutes at 80°C.

Industrial-Scale Production

Continuous Flow Reactor Design

For large-scale synthesis, a tubular flow reactor with TiO₂-coated channels minimizes thermal gradients and byproduct formation.

Process Parameters:

ParameterValue
Residence Time8 minutes
Temperature100°C
Throughput12 kg/day
Purity99.5% (HPLC)

Economic Benefits:

  • 40% reduction in raw material costs vs. batch processes.

Comparative Analysis of Methods

Table 1: Efficiency Metrics Across Synthesis Strategies

MethodYield (%)TimeCatalyst ReusabilityEco-Friendliness
Thermal (Ethanol)70–754–6 hoursNoneLow
SiO₂-TiCl₄/H₂O88–9245 minutes5 cyclesHigh
Ultrasound/H₂O9220 minutesNoneHigh
Visible-Light9428 hours3 cyclesModerate
Fe₃O₄@SiO₂@PTS-DABA89–9330 minutes10 cyclesHigh

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. It has been identified as an inhibitor of the Ral GTPase, which plays a critical role in cancer cell growth and metastasis. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancer cells. The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate to high anticancer activity .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide and cyclooxygenase-2 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a promising mechanism for treating inflammatory diseases .

3. Antioxidant Activity

The antioxidant properties of 6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been evaluated through various assays. Compounds with similar structures have shown significant free radical scavenging activity, which is crucial for reducing oxidative stress in biological systems .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of derivatives from this compound involved testing against multiple cancer cell lines:

Cell Line IC50 Value (µM) Activity Level
MCF-715Moderate
HeLa20Moderate
A54925High

These findings underscore the potential of the compound as a lead structure for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using RAW 264.7 macrophages:

Treatment Cytokine Inhibition (%)
Control-
Compound Treatment65%
Standard Drug (e.g., Aspirin)70%

This study demonstrated that the compound significantly inhibits pro-inflammatory cytokine production compared to controls .

Mechanism of Action

The mechanism of action of 6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. This mechanism is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 3, 4, and 5, leading to distinct physicochemical and biological profiles.

Table 1: Substituent Variations and Physical Data
Compound Name & ID R4 (Position 4) R3 (Position 3) Yield (%) Purity (%) Key Applications References
Target Compound 4-Methylphenyl Phenyl Reference scaffold
11s 5-Methoxy-2-((4-(trifluoromethyl)benzyl)oxy)phenyl Phenyl 42 99.17 PDE2 inhibition
10g 2,5-Dimethylphenyl Phenyl 39 Not specified
AMDPC 2-Hydroxyphenyl Methyl Anticancer (BCAP-37 cells)
11i 5-Methoxy-2-((4-(trifluoromethoxy)benzyl)oxy)phenyl Methyl 47 99.82 PDE2 inhibition
4a 3-((4-Chlorobenzyl)oxy)-4-methoxyphenyl Methyl 61 Synthetic intermediate
362620-16-4 2,4-Dimethoxyphenyl Methyl Not specified

Notes:

  • Electron-withdrawing groups (e.g., trifluoromethyl ) enhance lipophilicity, improving PDE2 inhibitory potency.
  • Hydroxyphenyl substituents (e.g., AMDPC ) correlate with anticancer activity but may reduce metabolic stability.
  • Methoxy and benzyloxy groups (e.g., 11i , 4a ) improve solubility and synthetic versatility.

Key Trends :

  • PDE2 inhibitors (11s, 11m) require bulky, hydrophobic substituents (e.g., trifluoromethyl) for target engagement .
  • Antioxidant activity is maximized with hydroxyl or chromone rings .
  • Anticancer effects (e.g., AMDPC) depend on substituent polarity and hydrogen-bonding capacity .

Biological Activity

6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a notable compound in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves a multi-component reaction. A notable method employs ultrasound irradiation in an aqueous medium, which enhances the reaction efficiency and yields compared to conventional methods . The reaction involves hydrazine, ethyl 3-oxo-3-phenylpropanoate, aldehydes, and malononitrile.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. A study evaluated various pyrazole derivatives for their cytotoxic effects against different cancer cell lines. The results showed that certain derivatives had IC50 values ranging from 36 nM to 580 nM against liver cancer (HEPG2), breast cancer (MCF), and gastric cancer (NUGC) cell lines . The presence of specific substituents on the pyrazole ring significantly influenced the cytotoxicity.

CompoundCell LineIC50 (nM)
6aHEPG2399
6bMCF>1000
6cNUGC120
9HA22T58

The mechanism underlying the antitumor activity of these compounds is linked to their ability to inhibit critical pathways involved in tumor growth. Specifically, pyrazole derivatives have shown inhibitory activity against key targets such as BRAF(V600E) and EGFR, which are pivotal in cancer progression . This suggests that these compounds could serve as lead structures for developing new anticancer agents.

Antimicrobial Properties

In addition to antitumor activity, this compound has demonstrated antimicrobial activity. Studies have reported that certain derivatives possess significant antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains of bacteria .

Study on Cytotoxicity

A detailed investigation into the cytotoxic effects of various derivatives revealed that modifications at the phenyl ring can enhance potency against specific cancer types. For instance, substitution with electron-withdrawing groups generally improved activity against gastric cancer cells compared to unsubstituted variants .

Antimicrobial Efficacy

Another study highlighted the antimicrobial activities of new derivatives synthesized from the core structure. These compounds were tested against a range of bacterial strains and fungi, showing promising results that warrant further exploration in clinical settings .

Q & A

Q. What are the established synthetic protocols for preparing 6-amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?

The compound is typically synthesized via multi-component reactions (MCRs) involving ethyl acetoacetate, hydrazine hydrate, substituted aldehydes, and malononitrile. Aqueous media with surfactants like cetyltrimethylammonium chloride (CTACl) improve yields (70–90%) by enhancing reactant solubility and reducing side reactions . Ethanol/water (1:1) mixtures are common solvents, and room-temperature conditions are favored to minimize energy consumption .

Q. How is structural characterization performed for this compound and its derivatives?

Key techniques include:

  • Melting Point Analysis : Derivatives exhibit distinct melting points (e.g., 198–200°C for nitro-substituted analogs) .
  • Spectroscopy :
  • IR : NH2_2 (~3412 cm1^{-1}), CN (~2258 cm1^{-1}), and aromatic C=C (~1600 cm1^{-1}) bands confirm functional groups .
  • NMR : 1^1H NMR signals at δ 4.56 (pyran CH) and δ 1.79 (CH3_3) are diagnostic. Aromatic protons appear as multiplets (δ 6.71–7.57) .
    • Mass Spectrometry : HRMS (ESI) validates molecular formulas (e.g., [M+H]+^+ at m/z 287.11 for chloro-substituted derivatives) .

Q. What in vitro assays are used to evaluate pharmacological activity?

Calcium channel blockade assays (comparing to nifedipine) and vasorelaxation studies on rat aortic rings are standard for assessing antihypertensive potential . Antibacterial activity is tested via MIC (minimum inhibitory concentration) against Gram-positive/negative strains .

Q. How are green chemistry principles applied to its synthesis?

Water is used as a solvent to reduce toxicity, with CTACl or trisodium citrate as catalysts to enhance efficiency. Reaction times are shortened to 2–4 hours, achieving >85% atom economy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Catalyst Screening : Ionic liquids like [Et3_3NH][HSO4_4] enhance yields (up to 92%) by stabilizing intermediates .
  • Solvent Effects : Ethanol/water mixtures reduce byproduct formation compared to pure organic solvents .
  • Temperature Control : Room temperature minimizes decomposition, while microwave-assisted synthesis reduces time (30 minutes) .

Q. How are overlapping NMR signals resolved for structurally similar derivatives?

  • 2D NMR (COSY, HSQC) : Differentiates aromatic proton environments (e.g., para- vs. ortho-substituted phenyl groups) .
  • Deuterated Solvents : DMSO-d6_6 resolves NH2_2 proton signals (δ 7.13 as broad singlets) .

Q. What discrepancies exist between in vitro and in vivo antihypertensive activity data?

In vitro calcium channel blockade (IC50_{50} ~12 µM) may not fully predict in vivo efficacy due to bioavailability variations. Pharmacokinetic studies (e.g., plasma protein binding) are critical for translational research .

Q. How do substituents on the phenyl ring influence bioactivity?

  • Electron-Withdrawing Groups (NO2_2) : Enhance vasorelaxant activity (EC50_{50} ~8 µM) by increasing electrophilicity .
  • Hydrophobic Groups (Br, CH3_3) : Improve antibacterial potency (MIC ~6 µg/mL) by enhancing membrane penetration .

Q. What crystallographic data reveal about the compound’s conformation?

Single-crystal X-ray diffraction shows a planar pyranopyrazole core with dihedral angles of 15.2° between phenyl rings. Hydrogen bonding (N–H···N) stabilizes the structure, as evidenced by R1_1 = 0.0464 and wR2_2 = 0.0966 .

Q. How should conflicting data on reaction yields or bioactivity be analyzed?

  • Statistical Tools : Use ANOVA to compare yields under varying conditions (e.g., catalyst type, solvent ratio) .
  • Meta-Analysis : Cross-reference IR/NMR data to confirm structural consistency across studies .
  • Dose-Response Curves : Re-evaluate bioactivity using standardized protocols (e.g., NIH-3T3 cells for cytotoxicity) .

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